Cas no 848360-85-0 (1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene)

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
- 2-Methoxy-4-(trifluoromethoxy)bromobenzene
- AK104937
- XUQRLMCZVKFXFX-UHFFFAOYSA-N
- 3077AC
- 2-Bromo-5-(trifluoromethoxy)anisole
- FCH1388996
- AM87234
- 2-Methoxy-4-trifluoromethoxy bromobenzene
- AX8239145
- 1-Bromo-2-methoxy-4-trifluoromethoxy-benzene
- 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (ACI)
- DB-337131
- F31074
- CS-W019219
- SCHEMBL5747338
- DTXCID80601155
- MFCD08458014
- AKOS016007774
- 848360-85-0
- EN300-258463
- DS-4429
- DTXSID20650405
-
- MDL: MFCD08458014
- Inchi: 1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3
- InChI Key: XUQRLMCZVKFXFX-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(OC)C(Br)=CC=1)(F)F
Computed Properties
- Exact Mass: 269.95033g/mol
- Monoisotopic Mass: 269.95033g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 18.5
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066401-10g |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 97% | 10g |
¥2111.00 | 2024-07-28 | |
Enamine | EN300-258463-1.0g |
1-bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 95% | 1.0g |
$34.0 | 2024-06-18 | |
Chemenu | CM185783-25g |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 95+% | 25g |
$827 | 2022-06-10 | |
Apollo Scientific | PC1574-10g |
2-Methoxy-4-(trifluoromethoxy)bromobenzene |
848360-85-0 | 96% | 10g |
£218.00 | 2023-04-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU443-200mg |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 96% | 200mg |
139.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU443-5g |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 96% | 5g |
2154.0CNY | 2021-08-04 | |
Chemenu | CM185783-25g |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 95+% | 25g |
$827 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066401-1g |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 97% | 1g |
¥197.00 | 2024-07-28 | |
Enamine | EN300-258463-0.1g |
1-bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
Key Organics Ltd | DS-4429-5MG |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene |
848360-85-0 | >95% | 5mg |
£46.00 | 2025-02-09 |
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Recent Advances in the Application of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS: 848360-85-0) in Chemical and Pharmaceutical Research
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS: 848360-85-0) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and pharmaceutical development. This compound, characterized by its unique trifluoromethoxy and bromo substituents, serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds and drug candidates. The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents, making this compound an attractive intermediate for drug discovery programs.
Recent studies have explored the synthetic utility of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the construction of biaryl and heteroaryl scaffolds. These reactions are frequently employed in the synthesis of potential therapeutic agents, including kinase inhibitors and GPCR modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel TRPV1 antagonists, which show promise in pain management therapies. The study highlighted the compound's role in introducing the trifluoromethoxy moiety, which significantly improved the compounds' pharmacokinetic profiles.
In addition to its role in medicinal chemistry, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene has been investigated for its potential in agrochemical applications. A 2022 report in Pest Management Science detailed its use as a precursor in the synthesis of next-generation herbicides with enhanced environmental stability and target specificity. The incorporation of the trifluoromethoxy group was found to reduce the required dosage of active ingredients, thereby minimizing ecological impact while maintaining efficacy against resistant weed species.
From a mechanistic perspective, the electron-withdrawing nature of the trifluoromethoxy group in 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene has been the subject of computational and experimental studies. Density functional theory (DFT) calculations have revealed that this group significantly influences the electronic distribution of the aromatic ring, affecting reactivity in electrophilic substitution reactions. These insights are critical for optimizing synthetic routes and predicting the behavior of derivatives in biological systems. Recent advancements in flow chemistry have also leveraged this compound's properties to enable continuous, scalable production of high-value intermediates, as reported in a 2023 Organic Process Research & Development article.
Looking ahead, the demand for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is expected to grow, particularly in the pharmaceutical sector, where the development of fluorine-containing drugs continues to expand. Its unique structural features and proven utility in diverse synthetic applications position it as a key player in the advancement of chemical biology and drug discovery. Future research directions may focus on exploring its use in novel catalytic systems and its incorporation into more complex, multifunctional architectures for targeted therapeutics.
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